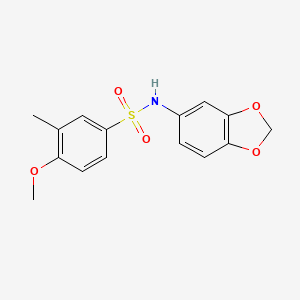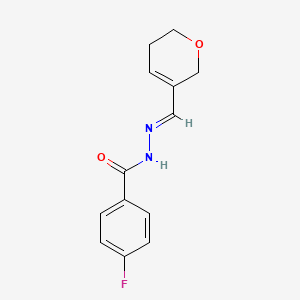
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG, is a synthetic compound that has been widely used in scientific research. MMG belongs to the class of glycine transporter inhibitors and has been found to have potential therapeutic applications in various disorders.
作用机制
MMG exerts its pharmacological effects by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine reuptake, MMG increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors and GABA receptors, leading to the modulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
MMG has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. MMG has also been found to enhance the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of using MMG in lab experiments is its potency and specificity in inhibiting the glycine transporter. MMG has also been found to have minimal toxicity and side effects, making it a safe and reliable compound for scientific research. However, one of the limitations of using MMG is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several future directions for the research on MMG, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. Furthermore, the development of new methods for the synthesis and purification of MMG may also enhance its potential for scientific research and drug development.
Conclusion:
In conclusion, MMG is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications in various disorders. MMG exerts its pharmacological effects by inhibiting the glycine transporter, leading to the modulation of neuronal excitability and neurotransmission. MMG has various biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the research on MMG, which may enhance its potential for scientific research and drug development.
合成方法
MMG is synthesized through a multistep process, which involves the reaction of N-methylglycine with 4-methoxybenzaldehyde, followed by the addition of methylsulfonyl chloride. The final product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 148-150°C.
科学研究应用
MMG has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including neuropathic pain, epilepsy, and schizophrenia. MMG has been found to exhibit potent anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
属性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPVSSJJJLLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)


![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
